N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound with the molecular formula C15H16N2O3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction and improve the solubility of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
- N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
- N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
Uniqueness
N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group also imparts specific properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its interaction with biological targets.
Properties
IUPAC Name |
N-[3-[(4-methylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-8-15(9-7-11)21(19,20)17-14-5-3-4-13(10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMFOXHAJZRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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